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Compound of Interest

1,2-Difluoro-3-methyl-4-
Compound Name:
nitrobenzene

Cat. No.: B1421399

An In-depth Technical Guide to 1,2-Difluoro-3-
methyl-4-nitrobenzene
Abstract

1,2-Difluoro-3-methyl-4-nitrobenzene is a substituted aromatic compound of significant
interest in synthetic organic chemistry, particularly as a versatile building block for novel
pharmaceutical and agrochemical agents. The strategic placement of two fluorine atoms, a
methyl group, and a nitro group on the benzene ring imparts a unique reactivity profile,
dominated by susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides a
comprehensive technical overview of its structure, properties, synthesis, and chemical
behavior, with a focus on mechanistic principles and practical applications for research and
development professionals.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundation of sound scientific research. 1,2-
Difluoro-3-methyl-4-nitrobenzene is a distinct isomer within the difluoronitrotoluene family.

Nomenclature and Identifiers
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Identifier Value Source

1,2-Difluoro-3-methyl-4-
IUPAC Name ) N/A
nitrobenzene

CAS Number 1422193-81-4 [1]
Molecular Formula C7HsF2NO2 [2]
Molecular Weight 173.12 g/mol [2]

) CC1=C(C(=CC=C1F)F)--
Canonical SMILES N/A
INVALID-LINK--[O-]

Note: Data for this specific isomer is limited. Properties of related isomers, such as 1,2-
Difluoro-4-methyl-5-nitrobenzene, are often used for estimation and are cited accordingly.

Molecular Structure

The structure features a benzene ring substituted with four different groups. The electronic
properties of these substituents are critical to understanding the molecule's reactivity.

e Nitro Group (-NO2): A powerful electron-withdrawing group (both by induction, -I, and
resonance, -M). It strongly deactivates the ring towards electrophilic attack but is a potent
activator for nucleophilic aromatic substitution.

o Fluorine Atoms (-F): Highly electronegative atoms that exert a strong electron-withdrawing
inductive effect (-1). They are excellent leaving groups in nucleophilic aromatic substitution
reactions.

o Methyl Group (-CHs): An electron-donating group (by induction, +l, and hyperconjugation)
that activates the ring towards electrophilic substitution.

dot graph "molecular_structure” { layout=neato; node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

} } Caption: 2D Structure of 1,2-Difluoro-3-methyl-4-nitrobenzene.

Synthesis and Manufacturing
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The most direct and industrially viable route to 1,2-difluoro-3-methyl-4-nitrobenzene is
through the electrophilic nitration of the corresponding precursor, 1,2-difluoro-3-methylbenzene.

Synthetic Protocol: Electrophilic Nitration

This reaction involves the generation of the highly electrophilic nitronium ion (NOz*) from a
mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst by
protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

Step-by-Step Methodology:

o Reactor Preparation: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer,
temperature probe, and dropping funnel is charged with concentrated sulfuric acid (Hz2SOa4,
~2 molar equivalents).

e Cooling: The sulfuric acid is cooled to a temperature between -10°C and 0°C using a
circulating chiller. This is a critical step to control the exothermic reaction and prevent over-
nitration.

e Substrate Addition: 1,2-difluoro-3-methylbenzene (1 molar equivalent) is added slowly to the
cooled sulfuric acid while maintaining the temperature.

 Nitrating Mixture: Concentrated nitric acid (HNOs, ~1.1 molar equivalents) is added dropwise
via the dropping funnel. The rate of addition is carefully controlled to keep the internal
temperature below 5°C. The formation of the nitronium ion is the causal agent for the
subsequent aromatic substitution.

e Reaction Monitoring: The reaction is stirred at 0-5°C for 1-2 hours. Progress is monitored by
a suitable analytical technique, such as GC-MS or TLC, to confirm the consumption of the
starting material.

e Quenching: Upon completion, the reaction mixture is carefully poured onto crushed ice with
vigorous stirring. This quenches the reaction and precipitates the crude product.

o Work-up: The aqueous mixture is extracted with a suitable organic solvent (e.g.,
dichloromethane or ethyl acetate). The combined organic layers are washed with water, then

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1421399?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

with a saturated sodium bicarbonate solution to neutralize residual acid, and finally with
brine.

 Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the
solvent is removed under reduced pressure to yield the crude product, which can be further
purified by recrystallization or column chromatography.

dot digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124",
color="#5F6368"]; edge [color="#4285F4"];

} Caption: General workflow for the synthesis of the target compound via nitration.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1,2-difluoro-3-methyl-4-nitrobenzene is dominated by the powerful activating
effect of the nitro group towards Nucleophilic Aromatic Substitution (SNAr). The fluorine atoms
serve as excellent leaving groups.

The SNAr Mechanism

The SNAr reaction is a two-step addition-elimination process. The rate-determining step is the
initial attack of the nucleophile on the electron-deficient aromatic ring.

o Step 1 (Addition): A nucleophile (Nu~) attacks one of the carbon atoms bearing a fluorine
atom. This position is electronically favorable due to the strong electron-withdrawing effect of
the nitro group, which can stabilize the resulting negative charge. This forms a high-energy,
negatively charged intermediate known as a Meisenheimer complex. The resonance
delocalization of the negative charge onto the oxygen atoms of the nitro group is the key
stabilizing factor that makes this pathway accessible.

e Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the fluoride
leaving group (F~). This step is typically fast.

The rate of reaction is generally higher for nucleophilic attack at the C1 position (ortho to the
nitro group) than the C2 position (meta to the nitro group). This is because the negative charge
in the Meisenheimer complex can be delocalized directly onto the nitro group when the attack
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is ortho (or para), which is a more significant stabilizing effect.[3] The inductive effect of the
second fluorine atom further increases the electrophilicity of the ring, enhancing reactivity
compared to singly-fluorinated nitrobenzenes.[4]

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4"]; node
[shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4", arrowhead="open"];

} Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in Research and Drug Development

Substituted fluoronitrobenzenes are crucial intermediates in medicinal chemistry. The difluoro-
nitroaromatic motif is a common starting point for the synthesis of kinase inhibitors and other
targeted therapeutics. The fluorine atoms provide a handle for introducing various nucleophiles
(amines, thiols, alcohols), allowing for the rapid generation of diverse chemical libraries for
structure-activity relationship (SAR) studies.

While specific drugs derived from the title compound are not prominent in the literature, its
structural class is highly relevant. For example, similar building blocks are used to construct
complex heterocyclic systems that can bind to the ATP pocket of protein kinases, a common
strategy in oncology drug discovery.

Safety, Handling, and Storage

Disclaimer: The following information is based on data for structurally similar compounds, such
as other difluoronitrotoluene and fluoronitrobenzene isomers. A specific Safety Data Sheet
(SDS) for CAS 1422193-81-4 should be consulted before handling.

Hazard Identification

Compounds of this class are generally considered hazardous.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://chemistry.stackexchange.com/questions/150614/rate-of-aromatic-nucleophilic-substitution-reaction-on-ortho-and-para-fluoronitr
https://pubs.acs.org/doi/10.1021/ma0518609
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Hazard Class GHS Classification Precautionary Statements

Toxic or Harmful if swallowed,
Acute Toxicity in contact with skin, or if P261, P270, P280
inhaled.[2][5]

Skin Irritation Causes skin irritation.[2][6] P264, P302+P352
o Causes serious eye irritation.
Eye Irritation 6] P280, P305+P351+P338

May cause respiratory irritation
Target Organ Toxicity or damage to organs through P260, P312

prolonged exposure.[5][6]

Recommended Handling Protocol

e Engineering Controls: Always handle this compound within a certified chemical fume hood to
avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily
accessible.[7]

o Personal Protective Equipment (PPE):
o Gloves: Wear chemical-resistant gloves (e.g., nitrile).
o Eye Protection: Use chemical safety goggles or a face shield.[5]
o Lab Coat: A standard laboratory coat is required.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong bases and oxidizing agents.[5]

o Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

1,2-Difluoro-3-methyl-4-nitrobenzene is a specialized chemical intermediate with a highly
predictable and useful reactivity profile. Its primary value lies in its susceptibility to nucleophilic
aromatic substitution, enabling the facile introduction of a wide range of functional groups. This

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Difluoro-4-methyl-5-nitrobenzene
https://www.lobachemie.com/lab-chemical-msds/MSDS-1FLUORO4NITROBENZENE-CASNO-350-46-3858D-EN.aspx
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Difluoro-4-methyl-5-nitrobenzene
https://www.chemicalbook.com/msds/1-chloro-difluoro-methoxy-4-nitro-benzene.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Difluoro-4-methyl-5-nitrobenzene
https://www.chemicalbook.com/msds/1-chloro-difluoro-methoxy-4-nitro-benzene.pdf
https://www.lobachemie.com/lab-chemical-msds/MSDS-1FLUORO4NITROBENZENE-CASNO-350-46-3858D-EN.aspx
https://www.chemicalbook.com/msds/1-chloro-difluoro-methoxy-4-nitro-benzene.pdf
https://www.fishersci.com/store/msds?partNumber=AC241930250&productDescription=3%2C4-DIFLUORONITROBENZENE+25ML&vendorId=VN00032119&countryCode=US&language=en
https://www.lobachemie.com/lab-chemical-msds/MSDS-1FLUORO4NITROBENZENE-CASNO-350-46-3858D-EN.aspx
https://www.lobachemie.com/lab-chemical-msds/MSDS-1FLUORO4NITROBENZENE-CASNO-350-46-3858D-EN.aspx
https://www.benchchem.com/product/b1421399?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

property makes it, and compounds of its class, valuable tools for medicinal chemists and
researchers in the synthesis of complex molecular targets. A thorough understanding of its
electronic properties and adherence to strict safety protocols are essential for its effective and
safe utilization in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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